molecular formula C15H15FN2O2S B5766350 N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea

N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea

Cat. No. B5766350
M. Wt: 306.4 g/mol
InChI Key: MBHIHOJRTHGISP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea, also known as 2C-F-NNEI, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin receptor and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea involves the activation of the serotonin receptor, specifically the 5-HT2A receptor subtype. This activation leads to an increase in the release of serotonin, which is a neurotransmitter that is involved in the regulation of mood and emotions. It also leads to a decrease in the activity of the prefrontal cortex, which is a region of the brain that is associated with anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea are not well understood. However, studies have shown that it has a high affinity for the serotonin receptor and can activate it, leading to an increase in the release of serotonin. This increase in serotonin can lead to changes in mood and emotions, as well as changes in appetite, sleep, and sexual behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea in lab experiments is its high affinity for the serotonin receptor, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation is that its effects on other receptors, such as the dopamine and norepinephrine receptors, are not well understood, which makes it difficult to interpret the results of experiments involving these receptors.

Future Directions

There are several future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea. One direction is to study its effects on other receptors, such as the dopamine and norepinephrine receptors, in order to better understand its mechanism of action. Another direction is to study its potential therapeutic applications in the treatment of depression and anxiety disorders. Finally, further research could be done to improve the synthesis method of N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea, in order to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea involves the reaction of 2,5-dimethoxyphenylacetonitrile and 2-fluorobenzylamine in the presence of thiourea and a catalytic amount of acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with thiourea to give the final product.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a high affinity for the serotonin receptor, which is involved in the regulation of mood and emotions. Studies have also shown that it has a lower affinity for other receptors, such as the dopamine and norepinephrine receptors, which are associated with side effects such as addiction and cardiovascular problems.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c1-19-10-7-8-14(20-2)13(9-10)18-15(21)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHIHOJRTHGISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea

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